N-(2-hydroxycyclohexyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(2-hydroxycyclohexyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.11404394 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Medical Applications
N-(2-hydroxycyclohexyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been explored for its potent inhibition of carbonic anhydrase (CA) isozymes. This enzyme plays crucial roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor in the eye. Selective inhibition of membrane-bound versus cytosolic CA isozymes can lead to new therapeutic strategies with minimized side effects (Scozzafava et al., 2000).
Antimicrobial Activity
Sulfonamides derived from this compound have shown significant antibacterial activity against resistant Staphylococcus aureus strains. This indicates its potential as a basis for developing new antimicrobial agents to tackle antibiotic resistance, a growing concern in healthcare (Oliveira et al., 2016).
Anticancer Potential
The incorporation of the sulfonamide moiety into heterocyclic compounds has led to the synthesis of derivatives with potent antiproliferative activity against various human cancer cell lines. This suggests its utility in designing novel anticancer therapies targeting specific molecular pathways involved in tumor growth and proliferation (Halawa et al., 2020).
Environmental Degradation of Contaminants
The compound has also been implicated in environmental science, particularly in the microbial degradation of sulfonamide antibiotics. Understanding the degradation pathways can help in developing strategies to mitigate the persistence of these antibiotics in the environment, thereby reducing their impact on antibiotic resistance propagation (Ricken et al., 2013).
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-16(12-4-2-3-5-13(12)17)22(18,19)11-6-7-14-15(10-11)21-9-8-20-14/h6-7,10,12-13,17H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURKFPNGNSLGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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